1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone is a synthetic compound known for its unique structure, which combines several distinct chemical moieties. This compound has garnered interest for its potential applications in various fields including medicinal chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone involves several key steps:
Formation of the dihydroisoquinoline moiety : This can be achieved via Pictet-Spengler reaction, which involves the condensation of an amine with an aldehyde.
Synthesis of the pyrazole ring : Typically involves cyclization of a hydrazine with a 1,3-diketone.
Coupling these intermediates : Achieved via a carbonylation reaction under specific conditions.
Industrial Production Methods: For large-scale production, the synthesis process may be optimized to include:
Catalytic steps to increase yield and efficiency.
Continuous flow reactors to manage reaction conditions better.
Use of solvents and reagents that ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation : It may undergo oxidation at the thiophene or pyrazole ring, resulting in sulfoxides or N-oxides.
Reduction : Reduction reactions might involve the morph
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-22(26-8-7-17-4-1-2-5-18(17)15-26)16-27-20(21-6-3-13-31-21)14-19(24-27)23(29)25-9-11-30-12-10-25/h1-6,13-14H,7-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHQHWQWWBPBCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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